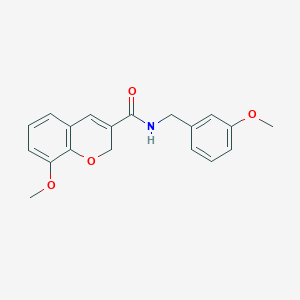
S,S-diethyl-sulfoximine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S,S-diethyl-sulfoximine: is an organosulfur compound with the molecular formula C4H11NOS. It is characterized by the presence of a sulfoximine functional group, which consists of a sulfur atom bonded to an oxygen atom, a nitrogen atom, and two ethyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural and chemical properties .
Mécanisme D'action
Target of Action
S,S-diethyl-sulfoximine is a type of sulfoximine, a class of compounds that have been gaining attention in medicinal and biological chemistry . Sulfoximines, such as methionine sulfoximine (MSO) and its derivatives, are known to inhibit amide-forming enzymes like g-glutamylcysteine synthetase . .
Mode of Action
Sulfoximines are generally considered to mimic the tetrahedral transition state in enzyme inhibition They interact with their targets, leading to inhibition of the enzyme’s function
Biochemical Pathways
Sulfoximines, in general, are known to inhibit enzymes involved in various biochemical pathways . The inhibition of these enzymes can lead to downstream effects on the pathways they are involved in. More research is needed to identify the specific pathways affected by this compound.
Pharmacokinetics
Sulfoximines as a group have been noted for their chemical and metabolic stability, which can enhance their bioavailability
Result of Action
As a sulfoximine, it is expected to inhibit certain enzymes, leading to changes in the cells’ biochemical processes
Analyse Biochimique
Biochemical Properties
S,S-diethyl-sulfoximine plays a role in biochemical reactions, particularly those involving sulfur-based reagents . It interacts with various enzymes, proteins, and other biomolecules, conferring new reactivities and properties . The nature of these interactions is complex and can involve both reductive and oxidative pathways as well as C–S bond cleavage reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces oxidative stress in a cell by irreversibly inhibiting γ-glutamylcysteine synthetase, an essential enzyme for the synthesis of glutathione (GSH) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s mechanism of action is thought to involve an S N 2 or addition–elimination mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The compound undergoes various chemical transformations leading to its degradation, including reductive and oxidative pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it is known to inhibit γ-glutamylcysteine synthetase, a key enzyme in the biosynthesis of glutathione .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S,S-diethyl-sulfoximine typically involves the oxidation of sulfoxides or sulfides. One common method is the oxidation of diethyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out under mild conditions to prevent over-oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of hypervalent iodine reagents and simple sources of ammonia. This method allows for efficient NH transfer to sulfoxides, resulting in high yields of sulfoximines .
Analyse Des Réactions Chimiques
Types of Reactions: S,S-diethyl-sulfoximine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly susceptible to oxidation, leading to the formation of sulfonimidates and other sulfur(VI) compounds .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, aryl halides
Major Products Formed:
Oxidation: Sulfonimidates
Reduction: Sulfides
Substitution: N-alkyl or N-aryl sulfoximines
Applications De Recherche Scientifique
S,S-diethyl-sulfoximine has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
- Sulfonimidates
- Sulfonimidamides
- Sulfilimines
- Sulfinimides
Comparison: S,S-diethyl-sulfoximine is unique due to its sulfoximine functional group, which provides distinct chemical reactivity and biological activity compared to other sulfur-containing compounds. For instance, sulfonimidates and sulfonimidamides are more commonly used as intermediates in organic synthesis, while sulfoximines have broader applications in medicinal chemistry and as chiral auxiliaries .
Propriétés
IUPAC Name |
diethyl-imino-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS/c1-3-7(5,6)4-2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAXYIMCLKHPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=N)(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92523-32-5 |
Source


|
| Record name | diethyl(imino)-lambda6-sulfanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B2709517.png)

![N-(4-ethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2709519.png)



![N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B2709528.png)




![2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2709536.png)


